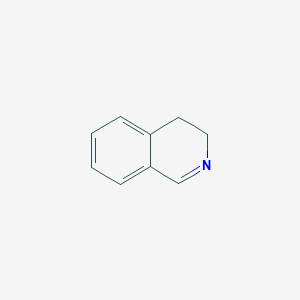

3,4-Dihydroisoquinoline

Description

Properties

IUPAC Name |

3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSZCPBUWGZONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186037 | |

| Record name | G 1616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3230-65-7 | |

| Record name | 3,4-Dihydroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | G 1616 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroisoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | G 1616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2ZCG3PSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Bischler-Napieralski Reaction: A Technical Guide to 3,4-Dihydroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction stands as a cornerstone in heterocyclic chemistry, providing a powerful and versatile method for the synthesis of 3,4-dihydroisoquinolines. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides or β-arylethylcarbamates, typically in the presence of a dehydrating agent under acidic conditions.[1][2][3] The resulting 3,4-dihydroisoquinoline core is a privileged scaffold found in a vast array of natural products, particularly alkaloids, and serves as a crucial building block in the development of numerous pharmaceutical agents.[2][4]

This technical guide provides an in-depth exploration of the Bischler-Napieralski reaction mechanism, a summary of quantitative data, detailed experimental protocols, and a visualization of the reaction pathways to aid researchers in the effective application of this important transformation.

Core Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction has been the subject of considerable study, with two primary pathways proposed, their prevalence often dictated by the specific reaction conditions.[1][3] Both pathways begin with the activation of the amide carbonyl oxygen by a Lewis acid.

Pathway A: The Nitrilium Ion Intermediate

This pathway is widely accepted and is believed to be operative under many standard reaction conditions.[1][2][3]

-

Amide Activation: The carbonyl oxygen of the β-arylethylamide coordinates to a Lewis acid (e.g., POCl₃).

-

Formation of a Nitrilium Ion: Subsequent elimination of the activated oxygen species generates a highly electrophilic nitrilium ion intermediate.

-

Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring attacks the nitrilium ion in an intramolecular fashion.

-

Rearomatization: A proton is lost from the aromatic ring to restore aromaticity.

-

Deprotonation: Neutralization of the reaction mixture deprotonates the iminium nitrogen to yield the final this compound product.

Pathway B: The Dichlorophosphoryl Imine-Ester Intermediate

An alternative mechanism involves the formation of an imine-ester intermediate prior to cyclization.

-

Amide Activation: Similar to Pathway A, the amide carbonyl is activated by the Lewis acid.

-

Cyclization: The aromatic ring attacks the activated carbonyl carbon directly.

-

Elimination and Imine Formation: The activated oxygen leaving group is eliminated, and a double bond is formed between the nitrogen and carbon, yielding an iminium ion.

-

Deprotonation: The final product is obtained after deprotonation.

The presence of electron-donating groups on the aromatic ring significantly facilitates the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions.[1][5] Conversely, electron-withdrawing groups can hinder the reaction.[1]

Quantitative Data Summary

The yield of the Bischler-Napieralski reaction is highly dependent on the substrate, the choice of dehydrating agent, solvent, and temperature. The following tables summarize representative quantitative data from the literature.

Table 1: Influence of Dehydrating Agent and Temperature

| Substrate | Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(2-Phenylethyl)benzamide | POCl₃ | Toluene (B28343) | Reflux | Moderate | [2] |

| N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide | POCl₃ | Acetonitrile | Reflux | High | [1] |

| N-(2-Phenylethyl)benzamide | P₂O₅ / POCl₃ | Toluene | Reflux | High | [1] |

| N-(2-Phenylethyl)benzamide | Tf₂O / 2-chloropyridine (B119429) | CH₂Cl₂ | -20 to 0 | 95 | [5] |

| N-(2-(4-methoxyphenyl)ethyl)benzamide | POCl₃ | [bmim]PF₆ | 90-100 | High | [6] |

**Table 2: Substrate Scope with Modern Milder Conditions (Tf₂O, 2-chloropyridine, CH₂Cl₂) **

| Aromatic Ring Substitution | Acyl Group | Yield (%) | Reference |

| 3,4-Dimethoxy | Phenyl | 95 | [5] |

| 3-Methoxy | Phenyl | 92 | [5] |

| Unsubstituted | Phenyl | 85 | [5] |

| 4-Chloro | Phenyl | 78 | [5] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 3,4-dihydroisoquinolines via the Bischler-Napieralski reaction.

Protocol 1: Classical High-Temperature Synthesis using POCl₃

This protocol is a traditional method suitable for many substrates, particularly those with electron-rich aromatic rings.

Materials:

-

β-arylethylamide (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (2.0 - 5.0 equiv)

-

Anhydrous toluene or acetonitrile

-

Crushed ice

-

Concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution

-

Dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware for reflux and workup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the β-arylethylamide (1.0 equiv).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene or acetonitrile.

-

Slowly add phosphorus oxychloride (2.0 - 5.0 equiv) to the stirred solution at room temperature. The addition may be exothermic and can be controlled with an ice bath.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide solution to a pH > 9.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or crystallization.

Protocol 2: Modern Mild Synthesis using Triflic Anhydride (B1165640) (Tf₂O)

This protocol utilizes a more reactive activating agent, allowing for milder reaction conditions and often providing higher yields with a broader substrate scope.

Materials:

-

β-arylethylamide (1.0 equiv)

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 - 1.5 equiv)

-

2-Chloropyridine (2.0 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for low-temperature reactions and workup

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane.

-

Add 2-chloropyridine (2.0 equiv) to the solution.

-

Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add triflic anhydride (1.1 - 1.5 equiv) dropwise to the cold, stirred solution.

-

Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction progress by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the core mechanistic pathways of the Bischler-Napieralski reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 6. The first Bischler-Napieralski cyclization in a room temperature ionic liquid [organic-chemistry.org]

The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Substituted Tetrahydroisoquinolines and their 3,4-Dihydro Derivatives

The Pictet-Spengler reaction, a cornerstone of heterocyclic chemistry since its discovery in 1911 by Amé Pictet and Theodor Spengler, remains an indispensable tool for the synthesis of complex molecular architectures.[1][2][3] This reaction facilitates the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline (THIQ) scaffold.[1][4] The resulting THIQ core is a "privileged pharmacophore" found in a vast array of natural products, particularly alkaloids, and serves as a foundational building block in modern drug development.[5][6][7]

This technical guide provides an in-depth exploration of the Pictet-Spengler reaction, focusing on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines and their subsequent conversion to the corresponding 3,4-dihydroisoquinoline analogs. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the reaction's mechanism, practical applications, and experimental execution.

Core Reaction Mechanism

The Pictet-Spengler reaction proceeds through a well-established mechanism that can be considered a special case of the Mannich reaction.[1][3] The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to intramolecular attack by the electron-rich aryl ring.[1]

The mechanism unfolds in three primary stages:

-

Iminium Ion Formation: The reaction initiates with the condensation of a β-arylethylamine and a carbonyl compound (aldehyde or ketone) to form a Schiff base. Under acidic conditions, the nitrogen of the Schiff base is protonated, generating a highly electrophilic iminium ion intermediate.[8][9]

-

Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then performs an intramolecular electrophilic attack on the iminium ion. This key ring-closing step, a 6-endo-trig cyclization, results in the formation of a spirocyclic intermediate, temporarily disrupting the aromaticity of the ring.[8][9]

-

Rearomatization: A final deprotonation step restores the aromaticity of the system, yielding the stable 1,2,3,4-tetrahydroisoquinoline (B50084) product.[8][9]

While the Pictet-Spengler reaction directly yields the saturated tetrahydroisoquinoline ring system, the corresponding 3,4-dihydroisoquinolines can be readily accessed through subsequent oxidation. It is important to distinguish this from the Bischler-Napieralski reaction, which directly synthesizes 3,4-dihydroisoquinolines via cyclodehydration of β-phenethylamides.[5][10]

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. organicreactions.org [organicreactions.org]

- 4. benchchem.com [benchchem.com]

- 5. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. name-reaction.com [name-reaction.com]

- 9. jk-sci.com [jk-sci.com]

- 10. organicreactions.org [organicreactions.org]

An In-depth Technical Guide to the Starting Materials for 3,4-Dihydroisoquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and pharmacologically active compounds. The synthesis of this important heterocyclic motif has been a subject of extensive research, with several reliable methods established for its construction. This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3,4-dihydroisoquinolines, with a focus on the two cornerstone methodologies: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Core Synthetic Strategies

The two most prominent and historically significant methods for constructing the this compound scaffold are the Bischler-Napieralski and the Pictet-Spengler reactions. The choice between these two pathways often depends on the desired substitution pattern of the final product and the nature of the available starting materials.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1] This reaction typically requires a dehydrating agent, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or polyphosphoric acid (PPA), under heating conditions.[1] The reaction is particularly effective for β-arylethylamides derived from electron-rich aromatic systems.[2]

Starting Materials:

-

β-Arylethylamides: These are the key starting materials and can be readily prepared by the acylation of β-phenylethylamines with acid chlorides or anhydrides.[1] The nature of both the aryl ring and the acyl group can be varied to introduce diversity into the final this compound product.

Logical Workflow of the Bischler-Napieralski Reaction:

Caption: Logical workflow of the Bischler-Napieralski reaction.

Quantitative Data for the Bischler-Napieralski Reaction:

| Starting β-Arylethylamide | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Acetyl-3,4-dimethoxyphenethylamine | POCl₃ | Acetonitrile (B52724) | Reflux | 2-4 | High |

| N-Benzoyl-phenethylamine | P₂O₅ | Toluene | Reflux | 4 | Moderate |

| N-Formyl-3-methoxyphenethylamine | POCl₃ | Benzene | Reflux | 3 | Good |

| N-Acetyl-phenethylamine | Tf₂O, 2-chloropyridine (B119429) | Dichloromethane (B109758) | -20 to 0 | 1 | High |

Experimental Protocols:

Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃

-

Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in a dry, inert solvent such as acetonitrile or toluene.

-

Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to pH 8-9.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride

-

Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equiv) in dry dichloromethane (DCM) and cool the solution to -20 °C under an inert atmosphere.

-

Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the solution, followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).[1]

-

Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.[1] Monitor the reaction progress by TLC.

-

Quenching and Work-up: Quench the reaction by the addition of saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (typically an aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline, which can then be oxidized to a this compound if desired.[3][4] This reaction is a powerful tool for the synthesis of a wide variety of isoquinoline (B145761) alkaloids and their derivatives.[5][6]

Starting Materials:

-

β-Arylethylamines: Similar to the Bischler-Napieralski reaction, these are essential starting materials. The aromatic ring must be sufficiently electron-rich to undergo electrophilic substitution.

-

Aldehydes or Ketones: The choice of the carbonyl component determines the substituent at the 1-position of the resulting isoquinoline ring. A wide range of aldehydes and, to a lesser extent, ketones can be used.[7]

Logical Workflow of the Pictet-Spengler Reaction:

Caption: Logical workflow of the Pictet-Spengler reaction.

Quantitative Data for the Pictet-Spengler Reaction:

| Starting β-Arylethylamine | Aldehyde/Ketone | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Tryptamine | Aldehyde 13 | TFA | CH₂Cl₂ | 25 | 4 | 85 |

| Dopamine hydrochloride | Acetaldehyde | HCl | Water | Reflux | 2 | Good |

| Phenethylamine | Formaldehyde | HCl | Water | 100 | 3 | Moderate |

| 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | Microwave | 120 | 0.25 | 98 |

Experimental Protocols:

Protocol 3: Classical Acid-Catalyzed Pictet-Spengler Reaction

-

Starting Material Preparation: To a solution of the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., water, ethanol (B145695), or toluene), add the aldehyde or ketone (1.0-1.2 equiv).

-

Acid Addition: Add a protic acid catalyst (e.g., hydrochloric acid or sulfuric acid) to the mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and stir for the specified time. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide).

-

Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

Protocol 4: Microwave-Assisted Pictet-Spengler Reaction

-

Starting Material Preparation: In a microwave reaction vial, combine the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., ethanol or acetonitrile).

-

Catalyst Addition: Add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, work up the reaction mixture as described in the classical protocol. Purify the product using standard techniques.

Alternative Synthetic Routes

While the Bischler-Napieralski and Pictet-Spengler reactions are the most common methods, other strategies have been developed for the synthesis of 3,4-dihydroisoquinolines.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde. This method provides access to isoquinolines, which can be subsequently reduced to 3,4-dihydroisoquinolines.

Greener Alternatives

In recent years, there has been a growing interest in developing more environmentally friendly methods for isoquinoline synthesis. These "greener" alternatives often utilize microwave assistance, solvent-free conditions, or more benign catalysts to reduce the environmental impact of the synthesis.[8]

Conclusion

The synthesis of 3,4-dihydroisoquinolines is a well-established field with a rich history, dominated by the robust and versatile Bischler-Napieralski and Pictet-Spengler reactions. The choice of starting materials—β-arylethylamides for the former and β-arylethylamines and carbonyl compounds for the latter—directly dictates the substitution pattern of the final product. This guide has provided a detailed overview of these key synthetic strategies, including quantitative data, experimental protocols, and logical workflows, to aid researchers in the strategic design and execution of their synthetic endeavors. As the demand for novel and complex isoquinoline-based therapeutic agents continues to grow, a thorough understanding of these fundamental synthetic methods remains paramount for success in the field of drug discovery and development.

References

- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Pictet-Spengler_reaction [chemeurope.com]

- 8. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,4-Dihydroisoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. Its prevalence in medicinal chemistry underscores the critical need for robust analytical methodologies to unambiguously determine the structure and purity of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the characterization of this compound derivatives, complete with data presentation in structured tables, detailed experimental protocols, and visualizations of experimental workflows and relevant biological pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the precise assignment of the molecular skeleton and stereochemistry.

¹H NMR Spectroscopy

Proton NMR spectra of this compound derivatives are characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are influenced by the nature and position of substituents on the isoquinoline (B145761) core.

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound/Derivative | Solvent | H-1 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Signals (δ, ppm) | Reference |

| 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 5.34 (s, 1H) | 4.13 (s, 1H) | - | 7.93-7.06 (m, 9H) | 13.15 (s, 1H, COOH), 4.04-2.70 (m, 2H, N-CH₂), 1.54-1.23 (m, 4H, CH₂CH₂), 0.86 (t, J = 7.2 Hz, 3H, CH₃) | [1] |

| 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 5.35 (s, 1H) | 4.14 (s, 1H) | - | 8.07-7.07 (m, 14H) | 13.03 (s, 1H, COOH), 5.32 (d, J = 12.0 Hz, 1H, N-CH₂), 3.91 (d, J = 12.0 Hz, 1H, N-CH₂) | [1] |

| 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 5.39 (s, 1H) | 4.14 (s, 1H) | - | 8.03-7.02 (m, 9H), 7.48 (s, 1H, furan), 6.31 (s, 2H, furan) | 12.99 (s, 1H, COOH), 5.12 (d, J = 12.4 Hz, 1H, N-CH₂), 4.23 (d, J = 12.4 Hz, 1H, N-CH₂) | [1] |

| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | - | 3.75 (t, J=7.5 Hz, 2H) | 2.65 (t, J=7.5 Hz, 2H) | 6.75 (s, 1H), 6.95 (s, 1H) | 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃) | General knowledge |

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbons in the this compound core are typically observed in specific regions, aiding in structural confirmation.

Table 2: Representative ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound/Derivative | Solvent | C-1 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-8a (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Signals (δ, ppm) | Reference |

| 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 163.4 | 61.1 | 51.1 | 134.1 | 127.2 | 140.0, 132.1, 130.0, 129.6, 129.0, 128.2, 127.9, 126.5 | 172.6 (COOH), 46.0 (N-CH₂), 30.0 (CH₂), 20.1 (CH₂), 14.3 (CH₃) | [1] |

| 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 163.5 | 61.3 | 49.4 | 133.6 | 127.1 | 139.2, 137.2, 132.0, 129.6, 129.0, 128.7, 128.2, 128.0, 127.6, 127.0, 126.1 | 172.1 (COOH), 50.9 (N-CH₂) | [1] |

| 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | DMSO-d₆ | 163.0 | 60.7 | 50.8 | 133.7 | 127.1 | 150.0, 142.6, 139.0, 132.1, 129.6, 128.9, 128.5, 128.0, 127.4, 125.9, 110.4, 108.9 | 172.0 (COOH), 42.0 (N-CH₂) | [1] |

| 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline | CDCl₃ | 168.5 | 48.0 | 28.5 | 128.0 | 125.0 | 148.0, 147.5, 111.0, 109.0 | 56.0 (OCH₃), 22.0 (CH₃) | General knowledge |

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of molecular formulas. Fragmentation patterns observed in MS/MS experiments offer valuable structural insights.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound/Derivative | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula | Reference |

| 2-Butyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 324.1600 | 324.1596 | C₂₀H₂₂NO₃ | [1] |

| 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 358.1443 | 358.1433 | C₂₃H₂₀NO₃ | [1] |

| 2-(Furan-2-ylmethyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 348.1236 | 348.1229 | C₂₁H₁₈NO₄ | [1] |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | ESI | 378.0897 | 378.0888 | C₂₂H₁₇ClNO₃ | [1] |

A common fragmentation pathway for 3,4-dihydroisoquinolines involves a retro-Diels-Alder (RDA) reaction of the dihydroisoquinoline ring, leading to characteristic fragment ions. The specific fragmentation will, however, be highly dependent on the substitution pattern.

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies of bonds in this compound derivatives provide corroborating evidence for the proposed structure.

Table 4: Characteristic FT-IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretching | 1630-1690 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether) | Stretching | 1000-1300 |

| C=O (Amide/Keto) | Stretching | 1630-1680 |

| O-H (Carboxylic Acid) | Stretching (broad) | 2500-3300 |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system of the this compound core and its substituents. Typically, these compounds exhibit strong absorptions in the UV region between 200 and 400 nm.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

General Experimental Workflow

References

An In-depth Technical Guide to 1H and 13C NMR Data for 3,4-Dihydroisoquinolines

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for 3,4-dihydroisoquinolines, a core scaffold in numerous biologically active compounds and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectral characterization of this important class of heterocyclic compounds.

Core Structure and Numbering

The 3,4-dihydroisoquinoline nucleus is a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyridine (B1217469) ring. The standard numbering convention, crucial for the unambiguous assignment of NMR signals, is illustrated below.

Caption: General structure and numbering of the this compound core.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR data is fundamental for accurate structure elucidation. Based on a review of common practices, a generalized experimental protocol is provided below. Specific parameters may vary depending on the instrumentation and the specific properties of the compound under investigation.

General Procedure:

NMR spectra are typically recorded at room temperature (approximately 295 K) on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H NMR and 75 to 150 MHz for ¹³C NMR.[1][2]

-

Sample Preparation: Samples are dissolved in a suitable deuterated solvent, with chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) being the most common choices.[2][3] Tetramethylsilane (TMS) is generally used as an internal standard for referencing chemical shifts (δ) in parts per million (ppm).[1][4]

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms. Key parameters to consider are the number of signals, their chemical shifts, integration (representing the proton count), and multiplicity (splitting patterns due to spin-spin coupling).

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra provide information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets and enhance sensitivity.

-

Two-Dimensional (2D) NMR Spectroscopy: For complex structures with overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals.

The following diagram illustrates a typical workflow for the characterization of this compound derivatives.

Caption: A generalized workflow for the synthesis and NMR characterization.

¹H NMR Data Summary for Selected 3,4-Dihydroisoquinolines

The following table summarizes the ¹H NMR chemical shifts (δ) for a selection of substituted 3,4-dihydroisoquinolines.

| Compound | Solvent | H-1 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | Aromatic Protons (δ, ppm) | Other Protons (δ, ppm) | Ref |

| 8-Fluoro-3,4-dihydroisoquinoline | CDCl₃ | 8.65 (t, J = 2.2 Hz) | 3.78 (m) | 2.74 (m) | 7.32 (ddd), 6.97 (dd), 6.94 (d) | [2] | |

| 3-isopropyl-1-methyl-3,4-dihydroisoquinoline | - | - | 4.07 (ddd) | 2.88 (dd), 2.74 (dd) | 7.26-7.29 (m), 7.19-7.22 (m) | 1.9 (s, 3H, COCH₃), 1.82-1.86 (m, 1H), 1.0 (d, 3H), 0.98 (d, 3H) | [5] |

| 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline | - | - | 4.30-4.35 (m) | 2.93-2.97 (m), 2.81-2.85 (m) | 7.61-7.63 (m), 7.45-7.47 (m), 7.36-7.40 (m), 7.18-7.26 (m) | 1.85-1.92 (m, 1H), 1.03 (d, 3H), 1.01 (d, 3H) | [5] |

| 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline | - | - | 4.05-4.10 (m) | 2.76 (dd), 2.51 (dd) | 7.28-7.33 (m), 7.18-7.23 (m), 7.09-7.11 (m), 7.02-7.03 (m) | 3.47 (q, 2H), 1.65-1.72 (m, 1H), 0.89 (d, 3H), 0.79 (d, 3H) | [5] |

| 1-(2-chlorophenyl)-3-isopropyl-3,4-dihydroisoquinoline | - | - | 4.34-4.42 (m) | 2.96 (dd), 2.79 (dd) | 7.45-7.47 (m), 7.35-7.36 (m), 7.29-7.33 (m), 7.24-7.26 (m) | 1.88-1.94 (m, 1H), 1.06 (d, 3H), 1.02 (d, 3H) | [5] |

| 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | CDCl₃ | 8.63 (br s) | 3.64 (br t) | 2.67 (t) | 7.19 (dd), 6.69 (d), 6.59 (d) | 3.39 (m, 4H), 1.96 (m, 4H) | [2] |

¹³C NMR Data Summary for Selected 3,4-Dihydroisoquinolines

The following table summarizes the ¹³C NMR chemical shifts (δ) for a selection of substituted 3,4-dihydroisoquinolines.

| Compound | Solvent | C-1 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | Aromatic Carbons (δ, ppm) | Other Carbons (δ, ppm) | Ref |

| 8-Fluoro-3,4-dihydroisoquinoline | CDCl₃ | 153.3 (d, J=5.2 Hz) | 46.9 | 24.6 (d, J=2.7 Hz) | 160.0 (d, J=254 Hz), 138.6 (d, J=2.8 Hz), 132.3 (d, J=8.8 Hz), 122.9 (d, J=3.4 Hz), 116.2 (d, J=12.6 Hz), 114.0 (d, J=20.6 Hz) | [2] | |

| 3-isopropyl-1-methyl-3,4-dihydroisoquinoline | - | 171.02 | 56.46 | 37.88 | 138.42, 129.16, 128.36, 126.37 | 30.99, 22.37, 19.58, 17.92 | [5] |

| 3-isopropyl-1-phenyl-3,4-dihydroisoquinoline | - | 167.28 | 55.51 | 37.98 | 138.32, 135.12, 131.23, 129.22, 128.53, 128.47, 126.41 | 30.77, 19.70, 17.84 | [5] |

| 1-benzyl-3-isopropyl-3,4-dihydroisoquinoline | - | 170.35 | 55.05 | 37.81 | 138.20, 134.95, 129.47, 129.14, 128.35, 127.31, 126.28 | 43.99, 30.77, 19.43, 17.57 | [5] |

| 1-(2-chlorophenyl)-3-isopropyl-3,4-dihydroisoquinoline | - | 166.43 | 55.95 | 38.18 | 138.29, 135.58, 133.21, 132.24, 131.01, 130.06, 129.87, 126.98, 126.64, 126.41 | 30.84, 19.73, 17.55 | [5] |

| 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | CDCl₃ | 159.2 | 46.0 | 25.6 | 148.7, 139.4, 131.1, 116.9, 112.8 | 52.7, 26.5 | [2] |

| This compound-2-(1-H)-SULFONAMIDE | DMSO-d₆ | - | - | - | - | - | [6] |

Note: The chemical shifts are highly dependent on the substitution pattern on both the aromatic and the heterocyclic rings. Electron-withdrawing groups will generally shift signals downfield (higher ppm), while electron-donating groups will cause an upfield shift (lower ppm).

Conclusion

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of 3,4-dihydroisoquinolines. The provided data tables and experimental protocols serve as a valuable reference for the structural characterization of novel derivatives within this important class of compounds. For unambiguous structure elucidation, it is always recommended to employ a combination of 1D and 2D NMR techniques.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

The Rising Therapeutic Potential of Naturally Occurring 3,4-Dihydroisoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroisoquinoline scaffold is a privileged structural motif found in a variety of naturally occurring alkaloids, exhibiting a wide range of significant biological activities. These compounds have garnered increasing interest in the fields of medicinal chemistry and drug discovery as potential leads for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of recently identified, naturally occurring 3,4-dihydroisoquinolines, with a focus on their cytotoxic and antimicrobial properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.

Featured Naturally Occurring 3,4-Dihydroisoquinolines and Their Biological Activities

Recent phytochemical investigations have led to the isolation and characterization of novel 3,4-dihydroisoquinolines with potent biological activities. This section highlights two such compounds.

Hypeontine: An Antimicrobial Agent from Hypecoum ponticum

Hypeontine is a this compound alkaloid that was recently isolated from the plant Hypecoum ponticum.[1] This compound has demonstrated notable antimicrobial activity, specifically against the pathogenic bacterium Pseudomonas aeruginosa.[1]

3,4-2H-Tomentelline C: A Cytotoxic Alkaloid from Corydalis tomentella

From the plant Corydalis tomentella, a rare N-benzyl this compound alkaloid, 3,4-2H-tomentelline C, has been identified.[1] This compound has exhibited significant cytotoxic effects against the human liver cancer cell line, HepG2.[1]

Quantitative Biological Activity Data

The following table summarizes the key quantitative data for the biological activities of the featured this compound alkaloids. This structured format allows for a clear comparison of their potency.

| Compound Name | Source Organism | Biological Activity | Target | Quantitative Data | Reference |

| Hypeontine | Hypecoum ponticum | Antimicrobial | Pseudomonas aeruginosa | MIC: 64.0 µg/mL | [1] |

| 3,4-2H-Tomentelline C | Corydalis tomentella | Cytotoxicity | HepG2 cells | IC50: 7.42 µM | [1] |

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the key biological assays cited in this guide. It is important to note that while these protocols are based on standard laboratory practices, the specific details from the original research publications were not accessible. Therefore, these should be considered as representative methodologies.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines a standard broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Test compound (Hypeontine)

-

Bacterial strain (Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: A stock solution of Hypeontine is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

-

Preparation of Inoculum: Pseudomonas aeruginosa is cultured in MHB overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, using a spectrophotometer to measure the optical density at 600 nm.

-

Inoculation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Materials:

-

Test compound (3,4-2H-Tomentelline C)

-

HepG2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours in a CO2 incubator at 37°C.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 3,4-2H-Tomentelline C. A vehicle control (medium with the same concentration of the compound's solvent) is also included.

-

Incubation: The cells are incubated with the compound for a specified period, typically 48 or 72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

Signaling Pathways

While the specific molecular mechanisms of action for many newly discovered 3,4-dihydroisoquinolines are still under investigation, studies on the total alkaloid extracts from Corydalis tomentella suggest a potential role in the modulation of key cellular signaling pathways.

Potential Involvement of the Calcium Signaling Pathway

Research on the anti-inflammatory and analgesic effects of the total alkaloids from Corydalis tomentella has indicated that the calcium signaling pathway may be a key target. It is hypothesized that alkaloids from this plant may modulate the intracellular calcium concentration, which in turn can affect a multitude of downstream cellular processes, including proliferation, apoptosis, and inflammation.

This proposed pathway suggests that 3,4-dihydroisoquinolines from Corydalis tomentella may interact with cell surface receptors, leading to the activation of phospholipase C and the subsequent production of inositol trisphosphate (IP3). IP3 then triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to an increase in cytosolic calcium levels. This calcium signal can then initiate various downstream cellular responses, which, in the case of cytotoxic compounds, may include the activation of apoptotic pathways. Further research is required to elucidate the precise molecular targets and the exact role of 3,4-2H-tomentelline C in this pathway.

Conclusion and Future Directions

The naturally occurring 3,4-dihydroisoquinolines, Hypeontine and 3,4-2H-Tomentelline C, represent promising starting points for the development of new antimicrobial and anticancer agents. Their potent biological activities, coupled with their unique chemical structures, make them attractive candidates for further investigation.

Future research should focus on several key areas:

-

Total Synthesis: The development of efficient total syntheses for these compounds will be crucial for enabling further biological evaluation and structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their biological effects and aid in the design of more potent and selective analogs.

-

In Vivo Efficacy: Evaluation of these compounds in relevant animal models of infection and cancer is necessary to assess their therapeutic potential in a physiological context.

-

SAR Studies: The synthesis and biological testing of a library of analogs will help to identify the key structural features required for their activity and to optimize their pharmacological properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4-Dihydroisoquinoline

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a significant heterocyclic compound in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This document details its properties, synthesis protocols, and its role in the development of novel therapeutics.

Physical Properties

The physical characteristics of this compound are fundamental for its application, handling, and storage in a laboratory setting. These properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₉N | [1][2][3] |

| Molecular Weight | 131.17 g/mol | [1][2][4] |

| CAS Number | 3230-65-7 | [1][2][5] |

| Melting Point | 251-254 °C | [1][3][5][6] |

| Boiling Point | 241.8 ± 20.0 °C at 760 Torr | [1][3][5][6] |

| Density | 1.05 ± 0.1 g/cm³ (at 20 °C, 760 Torr) | [1][3][5][6] |

| Flash Point | 91.6 ± 22.6 °C | [1][3][6] |

| Refractive Index | 1.6041 (at 589.3 nm, 30 °C) | [1][6] |

| Solubility | Soluble in polar protic solvents like water and ethanol. | [7] |

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is centered around the imine functionality and the benzene (B151609) ring, making it a key building block for more complex heterocyclic systems.

Key Reactions:

-

Bischler-Napieralski Reaction: This is a cornerstone method for synthesizing 3,4-dihydroisoquinolines. It involves the intramolecular cyclodehydration of β-phenethylamides, typically using a dehydrating agent like phosphorus pentoxide or trifluoromethanesulfonic anhydride. While early methods required high temperatures and resulted in low yields, modifications have improved efficiency.[8] Microwave-assisted Bischler-Napieralski reactions have also been developed for creating libraries of substituted isoquinolines.[9]

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[10] While distinct from this compound synthesis, the resulting tetrahydroisoquinolines can be oxidized to form 3,4-dihydroisoquinolines.[9][11] The reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in acidic conditions.[10]

-

Synthesis from Phenylethanols and Nitriles: A modern approach to the Bischler-Napieralski-type synthesis involves a tandem annulation of phenylethanols and nitriles promoted by Tf₂O.[12] This convergent synthesis is advantageous as it utilizes more readily available starting materials compared to the traditional linear synthesis requiring pre-made N-phenylethyl amides.[12]

-

Reactivity as a Precursor: this compound serves as a reactant for synthesizing various complex molecules, including:

-

Reduction to Tetrahydroisoquinolines: The C=N double bond in this compound can be readily reduced to form 1,2,3,4-tetrahydroisoquinolines using reagents like organolithium or Grignard reagents.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound and its derivatives.

Protocol 1: Synthesis of 3,4-Dihydroisoquinolines via Bischler-Napieralski Reaction

This protocol is a general representation of the Bischler-Napieralski cyclization of N-phenylethyl amides.

Materials:

-

Substituted N-phenylethyl amide

-

Phosphorus(V) oxychloride (POCl₃)

-

Solvent (e.g., 1,2-dichloroethane (B1671644) or acetonitrile)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the N-phenylethyl amide in the chosen solvent.

-

Add phosphorus(V) oxychloride to the solution.

-

Reflux the mixture for 1-3 hours, monitoring the reaction progress by TLC.[15]

-

After completion, cool the reaction mixture and carefully neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 1,3-disubstituted-3,4-dihydroisoquinoline.[15]

Protocol 2: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (B12937770)

This protocol outlines a specific synthesis based on a directed ortho-lithiation reaction.

Materials:

-

N-(2-bromo-6-fluorobenzyl)pivalamide

-

n-Butyllithium (BuLi) in hexane (B92381)

-

N,N-Dimethylformamide (DMF)

-

Aqueous HCl (10%)

-

Dichloromethane

-

Tetrahydrofuran (THF)

Procedure:

-

Prepare the starting pivaloyl-protected amine from 2-bromo-6-fluorobenzylamine.

-

Dissolve the protected amine in THF and cool to -78 °C.

-

Slowly add BuLi in hexane and stir for 2 hours at -78 °C to facilitate ortho-lithiation.[14]

-

Add DMF and allow the mixture to warm to room temperature over 1 hour.[14]

-

Perform an aqueous workup to isolate the formyl derivative.

-

Cyclize the aldehyde in 10% aqueous HCl with dichloromethane at room temperature for 24 hours. This step also removes the pivaloyl group, yielding 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate.[14]

Biological Activity and Drug Development Relevance

Derivatives of this compound exhibit a broad spectrum of biological activities, making them a focal point in drug discovery.

Reported Biological Activities:

-

Anticancer Properties: Certain 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been identified as tubulin polymerization inhibitors, demonstrating cytotoxic activities against leukemia cell lines.[16]

-

Enzyme Inhibition: Derivatives of this compound-3-carboxylic acid have shown inhibitory activity against d-amino acid oxidase (DAAO), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).[17][18]

-

Free-Radical Scavenging: These same derivatives have also demonstrated significant free-radical scavenging capabilities, suggesting potential applications in diseases related to oxidative stress.[17][18]

-

Other Pharmacological Activities: The isoquinoline (B145761) scaffold is present in molecules with antimetastatic, anti-inflammatory, analgesic, antihypertensive, and antibacterial properties.[15][17]

Visualizations

The following diagrams illustrate key synthetic pathways and logical workflows relevant to the study of this compound.

Caption: Workflow for the Bischler-Napieralski Synthesis of this compound.

Caption: Drug Discovery Workflow for this compound Derivatives.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | C9H9N | CID 76705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:3230-65-7 | Chemsrc [chemsrc.com]

- 4. Dihydroisoquinolines | Fisher Scientific [fishersci.com]

- 5. This compound CAS#: 3230-65-7 [m.chemicalbook.com]

- 6. This compound | 3230-65-7 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. organicreactions.org [organicreactions.org]

- 9. This compound synthesis [organic-chemistry.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound = 97.5 GC 3230-65-7 [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Derivatives of this compound-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New derivatives of this compound-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1-Substituted 3,4-Dihydroisoquinoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1-substituted 3,4-dihydroisoquinoline analogs. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document details the prevalent synthetic strategies, including the classical Bischler-Napieralski and Pictet-Spengler reactions, alongside modern advancements that offer improved yields and milder reaction conditions. Experimental protocols, quantitative data, and visual representations of reaction pathways and relevant biological signaling cascades are provided to serve as a practical resource for researchers in the field.

Core Synthetic Methodologies

The synthesis of 1-substituted 3,4-dihydroisoquinolines predominantly relies on two well-established name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Each method offers distinct advantages and is amenable to a range of substrates.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[1][2] This electrophilic aromatic substitution reaction is typically carried out under acidic conditions using a dehydrating agent.[2][3] The reaction is most effective when the aromatic ring is electron-rich, leading to higher yields.[4]

Reaction Mechanism & Workflow:

The mechanism involves the activation of the amide carbonyl by a condensing agent, followed by an intramolecular electrophilic attack of the aryl ring onto the newly formed electrophilic center. Subsequent elimination of water yields the 1-substituted this compound.

Caption: General workflow of the Bischler-Napieralski reaction.

Quantitative Data:

The yields of the Bischler-Napieralski reaction are highly dependent on the nature of the β-arylethylamide substrate and the reaction conditions employed.

| Substrate (β-Arylethylamide) | Condensing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Toluene (B28343) | Reflux | 60-75 | [5] |

| N-(3,4-Dimethoxyphenethyl)acetamide | P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 | [5] |

| N-(Phenethyl)benzamide | POCl₃ | Acetonitrile | Reflux | 78 | [4] |

| N-(4-Methoxyphenethyl)acetamide | PPA | - | 140 | 85 | [2] |

| N-(Phenethyl)isobutyramide | Tf₂O, 2-chloropyridine | CH₂Cl₂ | 0 to RT | 92 | [2] |

The Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an alternative and widely used route to isoquinoline (B145761) derivatives. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure.[6][7] A key advantage of this method is that it can often be performed under milder conditions than the Bischler-Napieralski reaction, particularly when the aromatic ring is activated.[6]

Reaction Mechanism & Workflow:

The reaction proceeds through the formation of a Schiff base intermediate from the β-arylethylamine and the carbonyl compound. Subsequent protonation of the imine nitrogen activates it for intramolecular electrophilic attack by the electron-rich aromatic ring, leading to the formation of the tetrahydroisoquinoline ring system. For the synthesis of 3,4-dihydroisoquinolines, a subsequent oxidation step is required.

Caption: General workflow of the Pictet-Spengler reaction for 3,4-dihydroisoquinolines.

Quantitative Data:

The Pictet-Spengler reaction is versatile and has been successfully applied to a wide range of substrates.

| β-Arylethylamine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Tryptamine | Ethyl glyoxalate | - | - | - | 80 | [8] |

| Dopamine | 4-Hydroxyphenylacetaldehyde | Norcoclaurine Synthase | Buffer | RT | 86 | [9] |

| Phenethylamine | Dimethoxymethane | HCl | - | Reflux | High | [6] |

| Homoveratrylamine | Phenylacetaldehyde | Chiral Phosphoric Acid | CHCl₃ | RT | 95 | [10] |

| Tryptamine | Various Aldehydes | Chiral Phosphoric Acid | Toluene | RT | 85-99 | [11] |

Modern Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of 1-substituted 3,4-dihydroisoquinolines.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. Both the Bischler-Napieralski and Pictet-Spengler reactions can be performed under microwave irradiation, often leading to significantly reduced reaction times and improved yields.[12]

Catalytic Asymmetric Synthesis

The development of chiral catalysts has enabled the enantioselective synthesis of 1-substituted tetrahydroisoquinolines via the Pictet-Spengler reaction.[10][11] Chiral phosphoric acids are particularly effective catalysts for this transformation, providing high yields and excellent enantioselectivities.[11] The resulting chiral tetrahydroisoquinolines can then be oxidized to the corresponding 3,4-dihydroisoquinolines.

Experimental Protocols

General Procedure for Bischler-Napieralski Reaction

A solution of the β-arylethylamide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or CH₂Cl₂) is treated with a condensing agent (e.g., POCl₃, 2.0-5.0 eq) at room temperature or elevated temperatures. The reaction mixture is stirred for a period ranging from a few hours to overnight. Upon completion, the reaction is quenched by the addition of ice-water and basified with an aqueous base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 1-substituted this compound.[3]

General Procedure for Catalytic Asymmetric Pictet-Spengler Reaction

To a solution of the β-arylethylamine (1.0 eq) and the aldehyde (1.1-1.5 eq) in an anhydrous solvent (e.g., toluene or CH₂Cl₂) is added a catalytic amount of a chiral Brønsted acid (e.g., a chiral phosphoric acid, 1-10 mol%). The reaction mixture is stirred at room temperature or lower temperatures for a period ranging from several hours to days, while being monitored by TLC or LC-MS. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 1-substituted-1,2,3,4-tetrahydroisoquinoline.[10][11]

General Procedure for Microwave-Assisted Bischler-Napieralski Reaction

A mixture of the β-arylethylamide (1.0 eq) and the dehydrating agent (e.g., PPA/SiO₂) in a suitable solvent (e.g., toluene) is placed in a microwave-safe reaction vessel. The vessel is sealed and subjected to microwave irradiation at a specified temperature and for a set duration. After the reaction is complete, the vessel is cooled, and the reaction mixture is filtered to remove any solid catalyst. The filtrate is then concentrated, and the crude product is purified by standard methods such as column chromatography.[13]

Biological Significance and Signaling Pathway Inhibition

1-Aryl-3,4-dihydroisoquinoline analogs have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[14] Its signaling pathway is implicated in neuronal apoptosis and inflammatory processes, making it a promising therapeutic target for neurodegenerative diseases.[14]

These inhibitors typically act by competing with ATP for binding to the active site of the JNK3 enzyme, thereby preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun.

Caption: Inhibition of the JNK3 signaling pathway by 1-aryl-3,4-dihydroisoquinoline analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler-Napieralski Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Asymmetric synthesis of tetrahydroisoquinolines by enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 12. This compound synthesis [organic-chemistry.org]

- 13. shd-pub.org.rs [shd-pub.org.rs]

- 14. researchgate.net [researchgate.net]

The Diverse Structural Landscape of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Discovery

The 3,4-dihydroisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds. Its inherent structural features and amenability to chemical modification have established it as a cornerstone in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the structural diversity of this compound derivatives, their synthesis, biological activities, and their role as modulators of key signaling pathways.

Synthetic Strategies: Building the this compound Core

The construction of the this compound nucleus is primarily achieved through two classical name reactions: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. These methods, along with their modern variations, offer versatile routes to a wide array of substituted scaffolds.

The Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent to yield a this compound. The choice of condensing agent is crucial and can influence reaction conditions and yields.

General Reaction Scheme: A β-phenylethylamide is treated with a condensing agent such as phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), or triflic anhydride (B1165640) (Tf₂O) to induce cyclization. The reaction typically proceeds via an electrophilic aromatic substitution mechanism. The presence of electron-donating groups on the phenyl ring of the β-phenylethylamine starting material generally facilitates the reaction.[1]

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. Subsequent oxidation can then yield the desired this compound.

General Reaction Scheme: A β-arylethylamine is reacted with a carbonyl compound in the presence of a protic or Lewis acid. This forms an iminium ion intermediate which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the tetrahydroisoquinoline ring system. Oxidation of the resulting tetrahydroisoquinoline affords the this compound.

Structural Diversity and Biological Activities

The true power of the this compound scaffold lies in the vast chemical space that can be explored through substitution at various positions of the heterocyclic ring. These modifications have led to the discovery of compounds with a wide spectrum of pharmacological activities.

Anticancer Activity

A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.

Several 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells. The substitution pattern on the phenyl rings at the 1- and 4-positions plays a critical role in their cytotoxic activity.[2][3]

| Compound ID | R1 (at C1-phenyl) | R2 (at C4) | Cytotoxicity (CEM cell line) IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |

| 1a | 3',4',5'-(OCH₃)₃ | H | > 100 | > 40 | [1] |

| 1b | 3'-OH, 4'-OCH₃ | H | 4.10 | 2.1 | [1] |

| 21 | 3',4',5'-(OCH₃)₃ | 4-pyridinylmethyl | 4.10 | Not Stated | [1][2][3] |

| 32 | 3'-OH, 4'-OCH₃ | 4-pyridinylmethyl | 0.64 | Inhibition Confirmed | [1][2][3] |

Enzyme Inhibition

The this compound scaffold has proven to be an effective template for the design of potent and selective enzyme inhibitors.

1-Aryl-3,4-dihydroisoquinoline derivatives have been developed as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway implicated in neurodegenerative diseases and inflammation.[4]

| Compound ID | pIC50 (JNK3) | Selectivity vs JNK1 | Selectivity vs JNK2 | Reference |

| 20 | 7.3 | 1000-fold | 10-fold | [4] |

| 24 | 6.9 | 1000-fold | 10-fold | [4] |

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids have emerged as highly potent and selective inhibitors of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in the progression of hormone-dependent cancers such as prostate and breast cancer.[5][6][7]

| Compound | AKR1C3 Inhibition (IC50, nM) | Selectivity vs AKR1C2 | Reference |

| Lead Compound | low nM | 1500-fold | [5][6][7] |

Modulation of Signaling Pathways

The therapeutic effects of many this compound derivatives can be attributed to their ability to modulate key intracellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Isoquinoline alkaloids have been shown to inhibit this pathway at multiple nodes.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, apoptosis, and stress responses. The c-Jun N-terminal kinases (JNKs) are key components of this pathway.

Caption: Inhibition of the JNK signaling pathway by 1-aryl-3,4-dihydroisoquinoline derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis of a 1,4-disubstituted-3,4-dihydroisoquinoline and a standard cytotoxicity assay.

Synthesis of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives (General Procedure)

This protocol outlines the multi-step synthesis of 1,4-disubstituted-3,4-dihydroisoquinolines, which are investigated as tubulin polymerization inhibitors.[2]

Step 1: Synthesis of Intermediate 5a A mixture of 4a (0.62 g, 2.1 mmol), NaBH₄ (0.32 g, 8.5 mmol) and 20 mL of methanol (B129727) is heated at 50 °C for 30 minutes. The mixture is then evaporated, and the residue is diluted with 25 mL of ethyl acetate. The organic layer is dried, filtered, and the solvent is removed by evaporation. The solution is cooled and allowed to stand overnight to yield compound 5a as white crystals.

Step 2: Synthesis of Intermediate 6a The solvent is removed by evaporation to afford 6a as a yellow oil.

Step 3: Amide Formation A mixture of 3,4-dimethoxybenzoic acid (2.1 mmol), EDC·HCl (0.54 g, 2.8 mmol), DMAP (0.03 g, 0.28 mmol) in 20 mL of CH₂Cl₂ is stirred at room temperature for 10 minutes. Then, a solution of 6a (0.73 g, 2.4 mmol) in 10 mL of CH₂Cl₂ is added dropwise over approximately 5 minutes.

Step 4: Bischler-Napieralski Cyclization The final step involves the cyclization of the amide intermediate using a suitable condensing agent like POCl₃ to yield the target 1,4-disubstituted-3,4-dihydroisoquinoline.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[1]

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding: Cancer cells (e.g., CEM leukemia cells) are seeded into 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 72 hours.

-

MTT Addition: 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Conclusion

The this compound scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of compounds that can be screened against a multitude of biological targets. The examples highlighted in this guide underscore the potential of this versatile scaffold in addressing unmet medical needs, particularly in the areas of oncology and inflammatory diseases. Future research in this field will likely focus on the development of more potent and selective derivatives, as well as a deeper understanding of their mechanisms of action at the molecular level.

References

- 1. benchchem.com [benchchem.com]